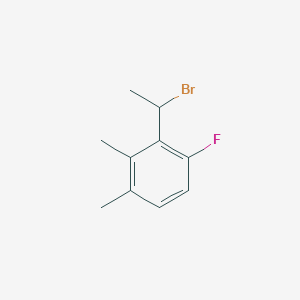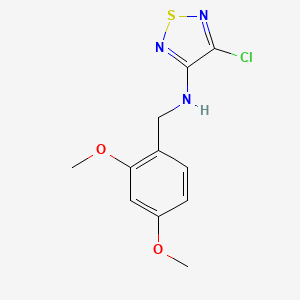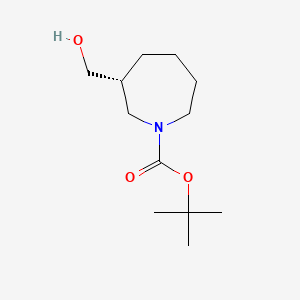
2-(1-Bromoethyl)-1-fluoro-3,4-dimethyl-benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Bromoethyl)-1-fluoro-3,4-dimethyl-benzene is an organic compound that belongs to the class of aromatic halides. This compound features a benzene ring substituted with a bromoethyl group, a fluoro group, and two methyl groups. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromoethyl)-1-fluoro-3,4-dimethyl-benzene typically involves the bromination of 1-fluoro-3,4-dimethylbenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction conditions often include a solvent such as carbon tetrachloride or chloroform and are conducted at elevated temperatures to facilitate the formation of the bromoethyl group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Industrial methods also focus on minimizing by-products and optimizing the use of reagents to reduce costs and environmental impact.
化学反应分析
Types of Reactions
2-(1-Bromoethyl)-1-fluoro-3,4-dimethyl-benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions (SN2 and SN1): The bromoethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions (E2): The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases like potassium tert-butoxide in solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
科学研究应用
2-(1-Bromoethyl)-1-fluoro-3,4-dimethyl-benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science.
Biology: Studied for its potential biological activity and interactions with biomolecules. It may be used in the development of new drugs or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
作用机制
The mechanism of action of 2-(1-Bromoethyl)-1-fluoro-3,4-dimethyl-benzene depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromoethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The compound’s interactions with biological targets may involve binding to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-(1-Bromoethyl)-1-fluoro-4-methylbenzene
- 2-(1-Bromoethyl)-1-chloro-3,4-dimethylbenzene
- 2-(1-Bromoethyl)-1-fluoro-3,5-dimethylbenzene
Uniqueness
2-(1-Bromoethyl)-1-fluoro-3,4-dimethyl-benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and physical properties. The presence of both bromo and fluoro groups on the benzene ring allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, the compound’s potential biological activity and industrial applications further highlight its significance in various fields of research and development.
属性
分子式 |
C10H12BrF |
|---|---|
分子量 |
231.10 g/mol |
IUPAC 名称 |
2-(1-bromoethyl)-1-fluoro-3,4-dimethylbenzene |
InChI |
InChI=1S/C10H12BrF/c1-6-4-5-9(12)10(7(6)2)8(3)11/h4-5,8H,1-3H3 |
InChI 键 |
RYXMJMCHXHXMIY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)F)C(C)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 5-methoxy-3-methyl-2-(((trifluoromethyl)sulfonyl)oxy)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13913154.png)



![N'-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13913198.png)
![2,7-Diazaspiro[4.5]decane-6,8-dione](/img/structure/B13913202.png)
![2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine](/img/structure/B13913208.png)

![6-Fluoro-4-[(methylsulfanyl)methyl]pyridin-2-amine](/img/structure/B13913211.png)




